molecular formula C18H13F3N2O4 B3004300 3-(benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide CAS No. 1421505-25-0

3-(benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide

Cat. No. B3004300
CAS RN: 1421505-25-0
M. Wt: 378.307
InChI Key: IURZUNIAANWJCC-UHFFFAOYSA-N
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Description

The compound 3-(benzyloxy)-N-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxamide is a chemical entity that can be presumed to have a structure based on isoxazole as the core scaffold. Isoxazole derivatives are known for their wide range of biological activities, including anti-inflammatory, herbicidal, and antimicrobial properties. They are often synthesized through 1,3-dipolar cycloaddition reactions and can be further modified to enhance their activity or to create prodrugs for better bioavailability .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the 1,3-dipolar cycloaddition of nitrile oxides to suitable dipolarophiles, such as alkenes or alkynes, to form the isoxazole ring. For example, the synthesis of a related compound, 3-carboxyisoxazole, was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-substituted butenamide, followed by hydrolysis . Similarly, other isoxazole derivatives have been synthesized from carboxylic acids and substituted benzylamines , or by condensation reactions involving haloalkylsubstituted acetylenic esters .

Molecular Structure Analysis

Isoxazole derivatives exhibit a variety of molecular conformations depending on their substitution patterns. The molecular structure is often confirmed by spectroscopic methods such as NMR, MS, and sometimes by X-ray crystallography. For instance, a pyrazole derivative with an isoxazole moiety was characterized by various spectroscopic techniques and X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Isoxazole compounds can undergo various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and oxidations. For example, the herbicidal activity of certain isoxazole derivatives was attributed to their ability to undergo ring-opening reactions, which then inhibit specific enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Additionally, the thioether moieties in some isoxazole derivatives can be oxidized to sulfonylmethyl groups, allowing for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their functional groups. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the prodrug of an antiarthritic agent based on an isoxazole derivative was shown to be absorbed intact after oral administration in rats, indicating good bioavailability . The polarizability and hyperpolarizability values of these compounds can also be indicative of their potential as nonlinear optical materials .

properties

IUPAC Name

3-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c19-18(20,21)26-14-8-6-13(7-9-14)22-17(24)15-10-16(23-27-15)25-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURZUNIAANWJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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